1-Amino-5-phenylpentan-3-ol
Overview
Description
1-Amino-5-phenylpentan-3-ol is an organic compound with the molecular formula C11H17NO. It is a chiral molecule with a hydroxyl group (-OH) and an amino group (-NH2) attached to a pentane chain, which also bears a phenyl group.
Preparation Methods
The synthesis of 1-Amino-5-phenylpentan-3-ol can be achieved through several routes. One common method involves the reduction of the corresponding ketone, 5-phenylpentan-3-one, using a reducing agent such as sodium borohydride (NaBH4) in the presence of an amine source like ammonium chloride (NH4Cl). The reaction typically proceeds under mild conditions and yields the desired amino alcohol .
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation, where the ketone is hydrogenated in the presence of a suitable catalyst and an amine source. This method offers higher efficiency and can be adapted for large-scale production .
Chemical Reactions Analysis
1-Amino-5-phenylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-Amino-5-phenylpentan-3-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-5-phenylpentan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Amino-5-phenylpentan-3-ol can be compared with other similar compounds, such as:
1-Amino-5-phenylpentane: Lacks the hydroxyl group, making it less polar and potentially altering its biological activity.
5-Phenylpentan-3-ol: Lacks the amino group, which may reduce its ability to form hydrogen bonds with biological targets.
1-Amino-3-phenylpropan-2-ol: Has a shorter carbon chain, which can affect its hydrophobic interactions and overall activity.
These comparisons highlight the unique structural features of this compound that contribute to its distinct properties and applications.
Properties
IUPAC Name |
1-amino-5-phenylpentan-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c12-9-8-11(13)7-6-10-4-2-1-3-5-10/h1-5,11,13H,6-9,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRVXBDFCCKLST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CCN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375799-22-7 | |
Record name | 1-amino-5-phenylpentan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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